molecular formula C5H5N5O B11923310 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 570409-64-2

6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11923310
CAS No.: 570409-64-2
M. Wt: 151.13 g/mol
InChI Key: XJRHRAHPIRWUDV-UHFFFAOYSA-N
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Description

6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 570409-64-2) is a pyrazolopyrimidine derivative that serves as a key scaffold in medicinal chemistry and drug discovery. This compound is recognized as a bioisostere of naturally occurring purine nucleosides, making it a versatile precursor for the synthesis of various biologically active molecules . The pyrazolopyrimidine core is one of the most important heterocyclic compounds in modern pharmaceutical research, exhibiting a wide spectrum of biological activities . Research highlights its significant potential as a template for anticancer agents. It is a fundamental structure for designing compounds that act as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors , which are crucial in targeting cancers of epithelial origin such as colon, breast, ovarian, and non-small cell lung cancer. Furthermore, this scaffold is utilized in the development of inhibitors for other targets like Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle progression . Beyond oncology, this chemical scaffold demonstrates substantial antimicrobial properties. Novel derivatives have been synthesized and evaluated for their in vitro efficacy against selected bacteria and fungi, with several compounds showing significant activity . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

570409-64-2

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

6-amino-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H2,(H3,6,8,9,11)

InChI Key

XJRHRAHPIRWUDV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=C(NC2=O)N)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with formamide under reflux conditions. This reaction facilitates the formation of the fused pyrazolo[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Reaction Mechanisms

The formation of 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves amidination , imination , and heterocyclization steps:

Step Key Reaction Reagents Conditions
1. Amidination Formation of iminomethyl intermediatesPBr₃, DMF, or formamide50–60°C for 1–2 hours
2. Imination Substitution with amines (e.g., NH(SiMe₃)₂)HexamethyldisilazaneReflux for 3–5 hours
3. Heterocyclization Cyclization to form pyrazolopyrimidineWater, bromide anionsDesilylation under basic conditions

Structural Characterization

The compound is characterized using IR , ¹H NMR , and mass spectrometry :

Technique Key Observations
IR Absorption bands at ~3,426 cm⁻¹ (NH stretch) and 1,680 cm⁻¹ (C=O stretch) .
¹H NMR A broad singlet at δ 11.52 ppm (NH proton) and signals for aromatic protons .
Mass Spec Molecular ion peak at m/z 151 (C₅H₅N₅O) .

Post-Synthetic Modifications

Derivatives can be modified via:

  • Chlorination : Using PCl₃ or POCl₃ to introduce halogen substituents .

  • Amination : Reaction with aromatic amines (e.g., aniline) to form substituted derivatives .

  • Condensation : Reaction with aromatic aldehydes to form benzylideneamino derivatives .

Data Tables

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-amines

Compound Aryl Nitrile Yield Key IR Peaks (cm⁻¹)
3a 4-Bromobenzonitrile70%3294 (NH₂), 3161 (NH₂)
3b 4-Chlorobenzonitrile72%3,434 (NH₂)
3e 3-Methylbenzonitrile87%3,434 (NH₂)

Table 2: Spectral Data for this compound

Spectral Data Value
Molecular Formula C₅H₅N₅O
Molecular Weight 151.13 g/mol
¹H NMR δ 11.52 ppm (NH), aromatic signals
IR 3,426 cm⁻¹ (NH), 1,680 cm⁻¹ (C=O)

Research Findings

  • Antimicrobial Activity : Derivatives show significant activity against bacteria and fungi, with compounds 2e, 2f, and 2g exhibiting IC₅₀ values comparable to standard drugs .

  • Anticancer Potential : Related pyrazolopyrimidines (e.g., compound 1a ) demonstrate cytotoxicity against tumor cell lines, with IC₅₀ values in the low micromolar range .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 6-amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as anticancer agents. For instance, a novel pyrazolo[3,4-d]pyrimidine derivative demonstrated high inhibitory activity against various tumor cell lines, including A549 (lung cancer), HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). The compound exhibited an IC50 of 2.24 µM against A549 cells, significantly lower than that of doxorubicin, a standard chemotherapeutic agent (IC50 = 9.20 µM) .

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Comparison
1aA5492.24Doxorubicin: 9.20
1dMCF-71.74-
1eHepG2--

The mechanism of action involves the induction of apoptosis in cancer cells, as evidenced by flow cytometric analysis . This suggests that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anti-proliferative activity.

Treatment of Infectious Diseases

The compound has also been investigated for its efficacy against visceral leishmaniasis (VL), a severe parasitic disease prevalent in developing countries. A study identified a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold that showed promising results when orally administered in a mouse model of VL. The optimized compounds demonstrated significant efficacy against Leishmania donovani amastigotes .

Table 2: Efficacy Against Visceral Leishmaniasis

Compound TypeAdministration RouteEfficacy Observed
Optimized ScaffoldOralSignificant

This finding underscores the potential for developing new treatments for VL using pyrazolo[3,4-d]pyrimidine derivatives.

Immunotherapeutic Applications

Research has also explored the synthesis of guanosine analogues derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one for immunotherapy purposes. Various derivatives were evaluated for their ability to enhance murine immune functions. For example, certain 3-substituted derivatives showed promising immunomodulatory effects .

Table 3: Immunotherapeutic Potential of Derivatives

Derivative TypeImmune Function Potentiation
2-amino-3-methylModerate
2-amino-3-phenylHigh
3,6-diaminoLow

These findings indicate that derivatives of this compound could serve as valuable candidates for developing new immunotherapeutic agents.

Mechanism of Action

The mechanism of action of 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Bioactivities

Compound Name Substituents/Modifications Biological Activity (IC50/Zone of Inhibition) Target/Application Reference
6-Methyl-1-(2,4-dinitrophenyl)-derivative (2a) 6-Methyl, 1-(2,4-dinitrophenyl) Moderate antimicrobial activity Antibacterial/Antifungal
6-((3-Fluorobenzyl)thio)-derivative (13g) 6-Thioether, 3-fluorobenzyl group ALDH1A inhibition (HPLC purity: 96%) Anticancer
6-(Chloromethyl)-3-methyl-1-phenyl-derivative (1) 6-Chloromethyl, 3-methyl Antitumor (IC50: 0.03 µM vs. MCF7 cells) Breast cancer
6-Amino-1-(tetrahydrofuran-2-yl)-derivative 6-Amino, 1-(sugar-like substituent) Not reported (purity: 97%) Potential antiviral/nucleoside analog
5-Amino-6-(4-fluorophenylamino)-derivative 6-Amino, 4-fluorophenylamino Delocalized electron system (X-ray confirmed) Structural stability

Key Observations:

  • Antimicrobial Activity : Derivatives with alkyl/aryl substitutions at position 6 (e.g., 2e, 2f, 2g) exhibit enhanced antimicrobial activity compared to unmodified analogs. For example, compound 2g (6-aryl substitution) showed a zone of inhibition comparable to ciprofloxacin against E. coli .
  • Antitumor Activity : Chloromethyl or hydrazide groups at position 6 (e.g., compound 1) significantly improve cytotoxicity. Compound 1 demonstrated an IC50 of 0.03 µM against MCF7 cells, surpassing methotrexate (reference drug) .
  • Electron Delocalization: The 6-amino group in 5-amino-6-(4-fluorophenylamino)-derivative enhances electron delocalization across the pyrazolo-pyrimidine core, improving structural stability and binding to biological targets .

Key Observations:

  • Microwave-Assisted Synthesis : Reduced reaction time (4–8 hours vs. 24 hours conventionally) and improved yields (83% for compound 15a vs. 65% conventionally) .
  • Green Chemistry: The Preyssler nanocatalyst (Cs12H2) enabled solvent-free, high-yield synthesis of 6-aryl derivatives, avoiding toxic reagents .

Pharmacological Targets and Selectivity

  • Antimicrobial Targets: Derivatives with 6-alkyl/aryl groups inhibit bacterial DNA gyrase or fungal lanosterol demethylase .
  • Anticancer Targets : 6-Thioether or chloromethyl groups enhance inhibition of ALDH1A or PARP-1, inducing apoptosis in cancer cells .
  • Structural Limitations : Bulky substituents at position 1 (e.g., 2,4-dinitrophenyl in 2a) may reduce solubility, limiting bioavailability .

Biological Activity

6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions of ortho-amino esters with various nitriles under different conditions. Recent studies have employed both conventional and microwave-assisted methods to enhance yields and reaction efficiency. For instance, a study reported successful synthesis through the cyclization of an ortho-amino ester of pyrazole with aliphatic/aromatic nitriles, yielding several derivatives evaluated for biological activity .

Biological Activity Overview

This compound exhibits a range of pharmacological activities:

  • Anticancer Activity
    • Several derivatives of pyrazolo[3,4-d]pyrimidine have shown significant antiproliferative effects against various cancer cell lines. For example, compounds derived from this scaffold demonstrated cytotoxicity through apoptosis induction in MCF-7 breast cancer cells .
    • A specific derivative exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, indicating its potential as an effective anticancer agent .
  • Adenosine Receptor Affinity
    • Research indicates that pyrazolo[3,4-d]pyrimidines can act as selective ligands for adenosine receptors, particularly A1 and A2 subtypes. The most potent compound in a series exhibited an IC50 of 6.4 x 10^-6 M for the A1 receptor and 19.2 x 10^-6 M for the A2 receptor, suggesting potential therapeutic applications in modulating adenosine signaling pathways .
  • Antimicrobial Properties
    • In vitro studies have shown that certain derivatives possess significant antimicrobial activity against bacterial and fungal strains. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one demonstrated promising results in agar well diffusion assays .

The biological activity of this compound derivatives is often linked to their ability to interact with specific molecular targets:

  • EGFR Inhibition : Some derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation .
  • Cell Cycle Arrest : Compounds have been shown to induce G0/G1 phase arrest in cancer cells, which is a critical mechanism by which they exert their antiproliferative effects .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Identified potent A1 receptor affinity with specific derivatives showing selective activity.
Demonstrated significant antimicrobial activity against various pathogens using synthesized derivatives.
Reported antiproliferative effects against breast cancer cells via apoptosis induction and cell cycle arrest.
Highlighted high inhibitory activity against multiple tumor cell lines with low micromolar concentrations required for efficacy.

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